N-(3-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide
Description
N-(3-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide is a complex heterocyclic compound featuring an indazole core substituted with a phenyl group, a propionamide chain, and an o-tolylaminoethyl ketone moiety. The compound’s safety profile highlights acute health hazards, including toxicity upon ingestion, skin irritation, and environmental risks to aquatic life . Its storage requires controlled conditions (dry, ventilated, and protected from light) to maintain stability .
The crystalline structure of this compound, inferred from its handling guidelines and safety data, likely involves hydrogen-bonding networks critical to its solid-state properties. Tools like SHELX, widely used for small-molecule crystallography, may have been employed to resolve its structure, as is common for such compounds .
Properties
IUPAC Name |
N-[1-[2-(2-methylanilino)-2-oxoethyl]-3-oxo-2-phenylindazol-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-3-23(30)26-18-13-14-22-20(15-18)25(32)29(19-10-5-4-6-11-19)28(22)16-24(31)27-21-12-8-7-9-17(21)2/h4-15H,3,16H2,1-2H3,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRBRJJXSRUCNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N(N(C2=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by diverse research findings and data.
Chemical Structure
The compound can be represented structurally as follows:
This structure features multiple functional groups that may contribute to its biological interactions.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of related compounds, suggesting potential efficacy against various pathogens.
Case Study: Antibacterial and Antifungal Activity
A study synthesized derivatives related to indazole compounds and evaluated their antibacterial activity against Staphylococcus aureus , Escherichia coli , and Bacillus subtilis , as well as antifungal activity against Candida albicans and Aspergillus niger . The results indicated that some derivatives exhibited significant antibacterial effects comparable to standard antibiotics like norfloxacin and chloramphenicol .
| Pathogen | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Significant | |
| Escherichia coli | Moderate | |
| Bacillus subtilis | Significant | |
| Candida albicans | Moderate |
Anticancer Activity
The anticancer potential of compounds similar to N-(3-oxo...) has been explored in various studies. For instance, a novel quinazoline derivative demonstrated promising antiproliferative effects against several cancer cell lines, indicating that structural modifications can enhance biological activity .
The mechanism of action for these compounds often involves the induction of apoptosis in cancer cells. This is typically assessed through assays measuring cell viability and apoptosis markers such as caspase activation and PARP cleavage.
Pharmacological Profile
Research indicates that the pharmacological profile of indazole derivatives includes:
1. Antioxidant Activity
- Some derivatives exhibit antioxidant properties, which can protect cells from oxidative stress.
2. Enzyme Inhibition
- Certain compounds have shown inhibitory effects on enzymes linked to disease processes, such as kinases involved in cancer progression.
Summary of Findings
The biological activity of N-(3-oxo...) appears promising based on preliminary studies. Its potential applications in antimicrobial and anticancer therapies warrant further investigation.
Comparison with Similar Compounds
Functional Group Analysis
The compound’s indazole core is substituted at positions 1, 2, and 5, distinguishing it from simpler indazole derivatives. Key comparisons include:
- 1-Substituted Indazoles: Derivatives with alkyl or aryl groups at position 1 often exhibit altered solubility and bioavailability. For instance, 1-methylindazole derivatives show higher lipophilicity but lower thermal stability compared to the target compound’s 1-(2-oxo-2-(o-tolylamino)ethyl) group .
- 5-Substituted Propionamides : The propionamide at position 5 may enhance hydrogen-bonding capacity, similar to acetamide-substituted indazoles. However, the longer alkyl chain in propionamide could increase membrane permeability .
Hydrogen-Bonding and Crystal Packing
Hydrogen-bonding patterns, critical for crystallization and stability, can be analyzed using graph set theory (as proposed by Etter and expanded by Bernstein et al.). The target compound’s o-tolylamino and carbonyl groups likely form D (donor) and A (acceptor) motifs, creating extended networks. In contrast:
Q & A
Q. What are the recommended synthetic routes for N-(3-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide, and how can intermediates be characterized?
A multi-step synthesis is typically employed, starting with the formation of the indazole core. For analogous compounds, a common strategy involves:
- Step 1 : Condensation of 2-aminobenzamide derivatives with arylaldehydes in polar solvents (e.g., DMF) under basic conditions to generate dihydroindazole intermediates .
- Step 2 : Introduction of the o-tolylaminoethyl group via nucleophilic substitution or amide coupling.
- Step 3 : Acylation with propionyl chloride to install the terminal propionamide moiety.
Characterization : Intermediates should be verified using -/-NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline) to confirm regiochemistry and stereochemistry .
Q. How should experimental designs be structured to evaluate the compound’s physicochemical properties?
Adopt a split-plot design with hierarchical variables:
- Primary factors : Solvent polarity, temperature, and pH for stability studies.
- Secondary factors : Concentration gradients for solubility assays.
- Replicates : ≥4 replicates per condition to account for batch variability .
Analytical endpoints include HPLC purity (>95%), thermal stability (DSC/TGA), and logP measurements (shake-flask method) .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
- X-ray crystallography : Resolve the 3D conformation, hydrogen-bonding networks, and packing motifs (use SHELXL for refinement) .
- Vibrational spectroscopy : FT-IR to identify carbonyl (C=O) and amide (N-H) functional groups.
- Multinuclear NMR : Assign , , and signals to confirm substituent positions and rule out tautomeric equilibria .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s reactivity in intramolecular cyclization or hydrogen-bond-driven aggregation?
- Kinetic studies : Monitor reaction progress under varying temperatures (10–80°C) and bases (e.g., KCO vs. NaH) to identify rate-determining steps .
- Hydrogen-bond analysis : Use graph-set notation (e.g., Etter’s rules) to categorize intermolecular interactions in crystalline phases. For example, N-H···O=C motifs may form rings, stabilizing supramolecular assemblies .
Q. What strategies resolve contradictions in biological activity data across different assay conditions?
- Control normalization : Include internal standards (e.g., staurosporine for kinase inhibition assays) to calibrate inter-assay variability.
- Precision bands : Statistically define acceptable ranges for IC values using historical control data. Outliers may indicate assay-specific interference (e.g., solvent residues) .
- Dose-response redundancy : Validate activity in ≥2 orthogonal assays (e.g., fluorescence polarization and SPR) .
Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?
- Core modifications : Replace the phenyl group with heteroaromatics (e.g., pyridyl) to enhance solubility.
- Side-chain tuning : Substitute o-tolyl with electron-deficient aryl groups to improve target binding (e.g., pKa modulation of the aminoethyl moiety).
- In silico docking : Use molecular dynamics simulations to predict binding poses against targets like kinases or GPCRs .
Q. What advanced techniques are recommended for studying degradation pathways or metabolite identification?
- LC-HRMS/MS : Perform forced degradation (acid/base/oxidative stress) to identify major breakdown products.
- Isotopic labeling : Incorporate at the propionamide carbonyl to trace metabolic cleavage sites.
- Cryo-EM : Resolve transient intermediates in enzymatic hydrolysis pathways .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
